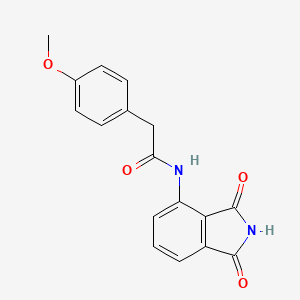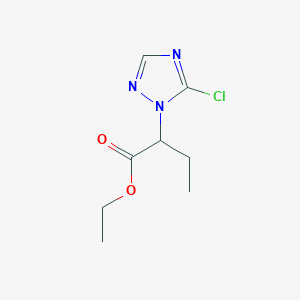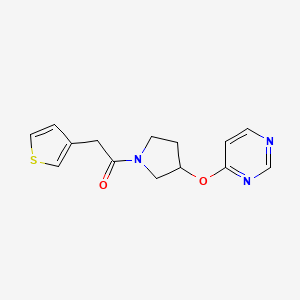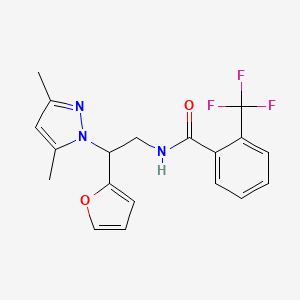
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMXAA was initially developed as an antitumor agent and has shown promising results in preclinical studies.
Mécanisme D'action
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide exerts its antitumor activity by activating the immune system and inducing tumor necrosis. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide stimulates the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ), which are involved in the immune response against tumors. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also disrupts the blood supply to tumors by inducing vascular permeability and causing the death of endothelial cells.
Biochemical and Physiological Effects:
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has been shown to induce a wide range of biochemical and physiological effects in animal models. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide increases the production of cytokines, such as TNF-α, IL-6, and IFN-γ, which are involved in the immune response against tumors. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also increases the levels of reactive oxygen species (ROS) in tumor cells, which can lead to cell death. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also induces vascular permeability, which can lead to the death of endothelial cells and disruption of the blood supply to tumors.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has several advantages for use in lab experiments. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide is a synthetic compound that can be easily synthesized in large quantities. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has also been extensively studied in preclinical models and has shown promising results as an antitumor agent. However, N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has several limitations for use in lab experiments. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has poor solubility in water, which can make it difficult to administer in animal models. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide also has a short half-life in vivo, which can limit its effectiveness as an antitumor agent.
Orientations Futures
For the development of N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide include improving its solubility and pharmacokinetic properties, investigating its potential in combination with other chemotherapeutic agents or immunotherapies, and further elucidating its mechanism of action.
Méthodes De Synthèse
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide can be synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetic acid with phosgene to form the corresponding acid chloride. This intermediate is then treated with phthalic anhydride to form the dioxoisoindole ring system. The final product is obtained by reacting the dioxoisoindole intermediate with ammonia.
Applications De Recherche Scientifique
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications as an antitumor agent. Preclinical studies have shown that N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide exhibits antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in animal models.
Propriétés
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4/c1-23-11-7-5-10(6-8-11)9-14(20)18-13-4-2-3-12-15(13)17(22)19-16(12)21/h2-8H,9H2,1H3,(H,18,20)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAYAXRWNWPESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxoisoindol-4-yl)-2-(4-methoxyphenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660216.png)


![5-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2660224.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2660226.png)
![7-(4-bromophenyl)-2-(3-hydroxypropyl)-5-methyl-N-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660227.png)
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2660228.png)


![3-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B2660232.png)
![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2660233.png)